
2H-Pyran, 2-(tert-butylthio)tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran, 2-(tert-butylthio)tetrahydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydrothiopyran derivative that can be synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
2H-Pyran, 2-(tert-butylthio)tetrahydro- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, this compound has also been investigated for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Wirkmechanismus
The mechanism of action of 2H-Pyran, 2-(tert-butylthio)tetrahydro- is not fully understood. However, it has been suggested that this compound exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been reported to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemische Und Physiologische Effekte
2H-Pyran, 2-(tert-butylthio)tetrahydro- has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and reduce inflammation in immune cells. In vivo studies have also shown that this compound can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2H-Pyran, 2-(tert-butylthio)tetrahydro- in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized using different methods, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2H-Pyran, 2-(tert-butylthio)tetrahydro-. One area of interest is the development of novel derivatives with improved anticancer and anti-inflammatory activity. Another area of interest is the investigation of the mechanism of action of this compound in more detail, which may provide insights into its therapeutic potential. Furthermore, the use of this compound in combination with other drugs may also be explored to enhance its efficacy and reduce toxicity. Overall, 2H-Pyran, 2-(tert-butylthio)tetrahydro- has significant potential for further research and development in various fields.
Synthesemethoden
The synthesis of 2H-Pyran, 2-(tert-butylthio)tetrahydro- can be achieved using different methods. One of the most common methods is the reaction of 2-pyranone with tert-butylthiol in the presence of a Lewis acid catalyst. The reaction takes place at room temperature and yields the desired product in good yield. Another method involves the reaction of tetrahydrothiopyran with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base. This method also yields the desired product in good yield.
Eigenschaften
CAS-Nummer |
1927-53-3 |
|---|---|
Produktname |
2H-Pyran, 2-(tert-butylthio)tetrahydro- |
Molekularformel |
C9H18OS |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
2-tert-butylsulfanyloxane |
InChI |
InChI=1S/C9H18OS/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
ZLUOBDVBCTXRMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1CCCCO1 |
Kanonische SMILES |
CC(C)(C)SC1CCCCO1 |
Synonyme |
2-(tert-Butylthio)tetrahydro-2H-pyran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
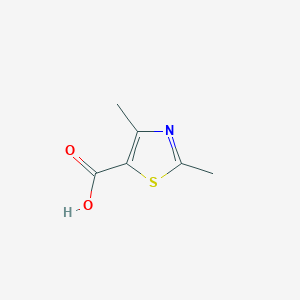
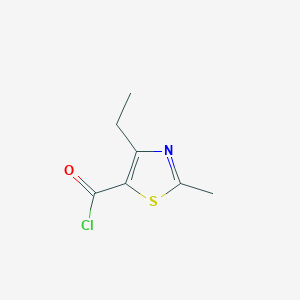
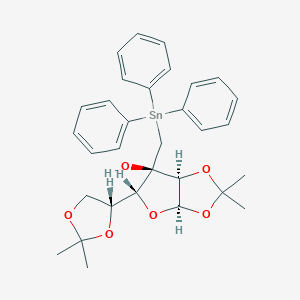
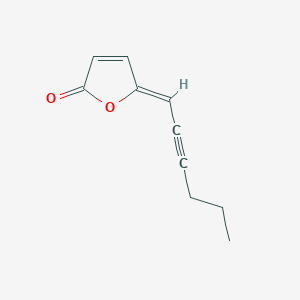
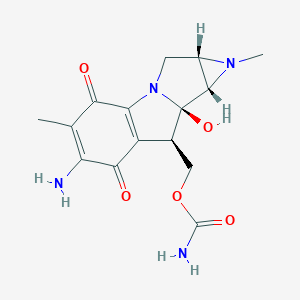
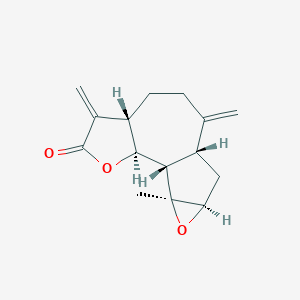
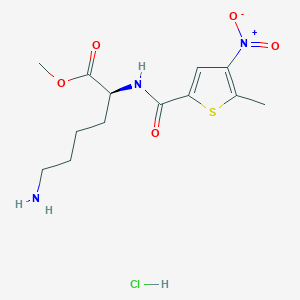
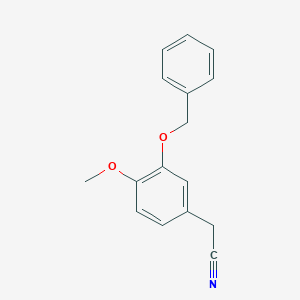
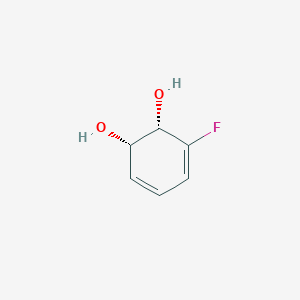
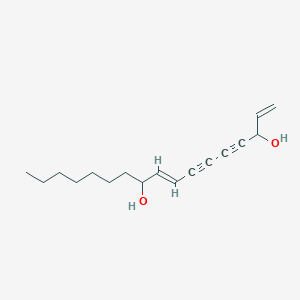
![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)